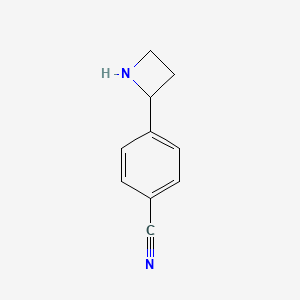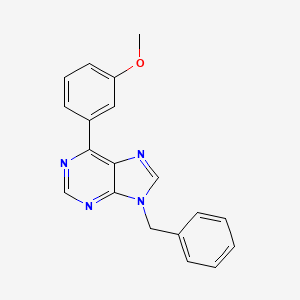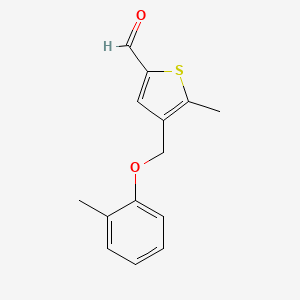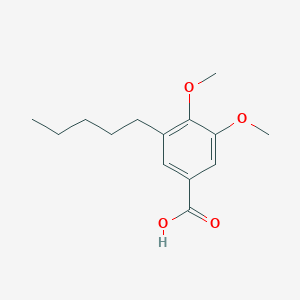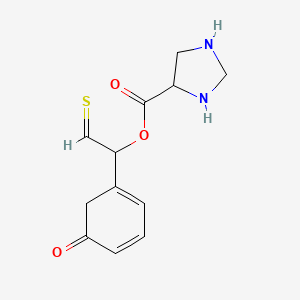
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amino group at the 3-position and a methylbutanoic acid moiety at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with a suitable alkylating agent to introduce the methylbutanoic acid moiety. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridine: Lacks the methylbutanoic acid moiety.
3-(3-Nitropyridin-4-yl)-3-methylbutanoic acid: Contains a nitro group instead of an amino group.
3-(3-Hydroxypyridin-4-yl)-3-methylbutanoic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-(3-Aminopyridin-4-yl)-3-methylbutanoic acid is unique due to the presence of both the amino group and the methylbutanoic acid moiety
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(3-aminopyridin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,5-9(13)14)7-3-4-12-6-8(7)11/h3-4,6H,5,11H2,1-2H3,(H,13,14) |
Clave InChI |
DLJCZHDZOAGGBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)C1=C(C=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


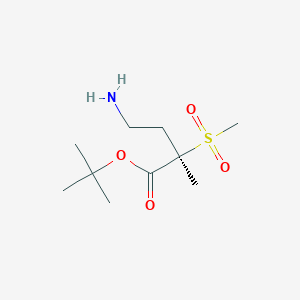
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
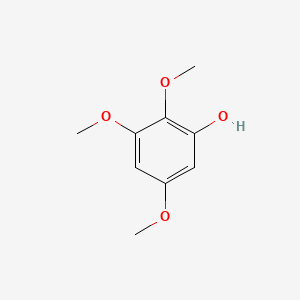
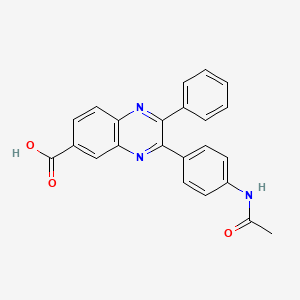
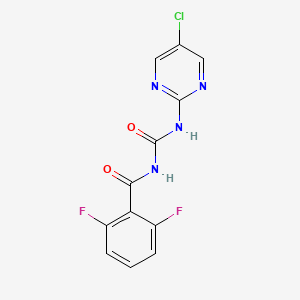
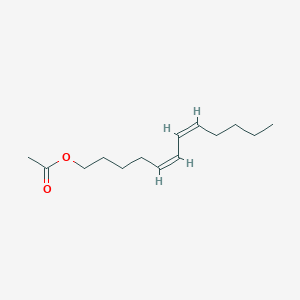
![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
